molecular formula C22H24Br2ClN7O B11546619 N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine

N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine

Cat. No. B11546619
M. Wt: 597.7 g/mol
InChI Key: MBJYWKYEKJEYGX-RPPGKUMJSA-N
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Description

N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, chlorinated and brominated aromatic rings, and a hydrazinyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction between hydrazine derivatives and the triazine ring.

    Aromatic Substitution: The chlorinated and brominated aromatic rings are incorporated through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide

Uniqueness

N’-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorinated and brominated aromatic rings, along with the hydrazinyl and triazine moieties, makes it a versatile compound for various applications.

properties

Molecular Formula

C22H24Br2ClN7O

Molecular Weight

597.7 g/mol

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-4-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H24Br2ClN7O/c1-5-32(6-2)22-29-20(27-16-8-7-13(3)18(25)11-16)28-21(30-22)31-26-12-14-9-15(23)10-17(24)19(14)33-4/h7-12H,5-6H2,1-4H3,(H2,27,28,29,30,31)/b26-12+

InChI Key

MBJYWKYEKJEYGX-RPPGKUMJSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC)NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)OC)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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